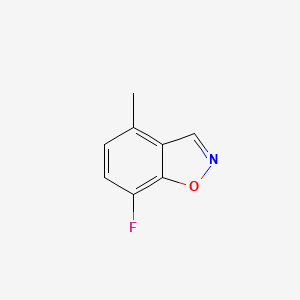![molecular formula C11H18N2OS B13270565 1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13270565.png)
1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol can be achieved through a multicomponent reaction involving aromatic aldehydes, thiazole derivatives, and cyclohexanol. One common method involves the use of a one-pot three-component reaction in the presence of a catalyst such as silica sulfuric acid (SSA). This method is advantageous due to its simplicity, high yield, and cost-effectiveness .
Chemical Reactions Analysis
1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, antifungal, and anticancer properties.
Biology: The compound is studied for its role in inhibiting specific enzymes and pathways, making it a candidate for therapeutic interventions.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects .
Comparison with Similar Compounds
1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of the thiazole ring with a cyclohexanol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2OS |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-[(1,3-thiazol-5-ylmethylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H18N2OS/c14-11(4-2-1-3-5-11)8-12-6-10-7-13-9-15-10/h7,9,12,14H,1-6,8H2 |
InChI Key |
NXKOOELYKWQPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CN=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-methylcyclohexyl)amino]butanoate](/img/structure/B13270485.png)
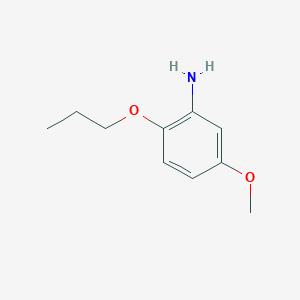
![N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine](/img/structure/B13270491.png)
![[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13270492.png)

![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol](/img/structure/B13270498.png)
![(2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13270499.png)
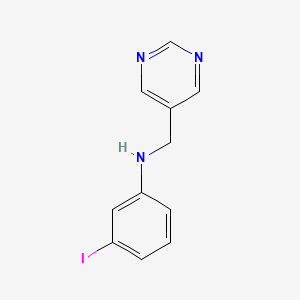

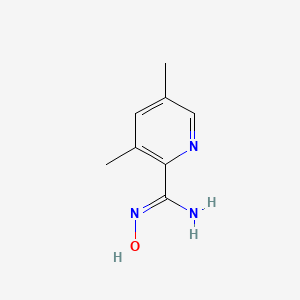
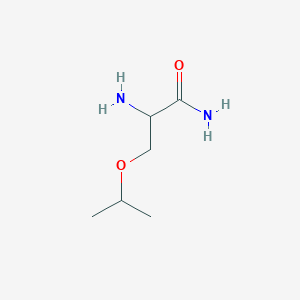
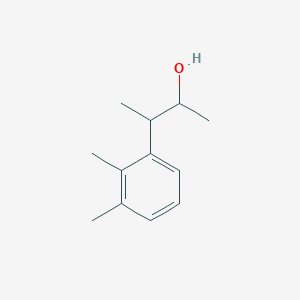
![methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B13270549.png)
